An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl-4-pyridone-3-carboxamide-d3
An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl-4-pyridone-3-carboxamide-d3
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Methyl-4-pyridone-3-carboxamide-d3, an isotopically labeled derivative of a significant metabolite of niacin and nicotinamide adenine dinucleotide (NAD).[1][2] This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and analysis of this compound, often utilized as an internal standard in quantitative bioanalytical studies.[3]
Physicochemical Properties
N-Methyl-4-pyridone-3-carboxamide-d3 is the deuterated analog of N-Methyl-4-pyridone-3-carboxamide, where the three hydrogen atoms of the N-methyl group are replaced with deuterium.
| Property | Value | Source |
| Catalogue Number | AR-N01438 | [4] |
| CAS Number | 1207384-47-1 | [4] |
| Molecular Formula | C₇H₅D₃N₂O₂ | [4] |
| Molecular Weight | 155.17 g/mol | [4][5] |
| Appearance | Solid | [6] |
Synthesis Pathway
The synthesis of N-Methyl-4-pyridone-3-carboxamide-d3 is analogous to that of its non-deuterated counterpart, typically involving a multi-step process.[7] The key difference is the use of a deuterated methylating agent in the final step. A plausible synthetic route starts from 4-chloronicotinic acid.
Experimental Protocols
The following are detailed experimental protocols for the synthesis and characterization of N-Methyl-4-pyridone-3-carboxamide-d3.
Synthesis of N-Methyl-4-pyridone-3-carboxamide-d3
This protocol is adapted from the synthesis of the non-deuterated analog.[7]
Step 1: Synthesis of Methyl 4-methoxynicotinate
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To a solution of 4-chloronicotinic acid (1.0 g, 6.34 mmol) in anhydrous methanol (18.5 mL), add acetyl chloride (1.42 mL) at 0 °C.
-
Stir the reaction mixture under a nitrogen atmosphere overnight at 65-70 °C.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dissolve the crude product in saturated sodium bicarbonate (NaHCO₃) solution (to achieve a pH of 8-9) and extract with chloroform (CHCl₃) (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield methyl 4-methoxynicotinate.
Step 2: Synthesis of 4-Methoxynicotinamide
-
Charge a sealed tube with methyl 4-methoxynicotinate (1.0 g, 5.98 mmol) and a methanolic solution of ammonia (28-30%, 40 mL).
-
Stir the resulting mixture at room temperature for 15 hours.
-
Evaporate the solvent under reduced pressure.
-
Triturate the residue with water.
-
Filter the solid product and wash with water to obtain 4-methoxynicotinamide.
Step 3: Synthesis of N-Methyl-4-pyridone-3-carboxamide-d3
-
To a solution of 4-methoxynicotinamide (438 mg, 2.88 mmol) in a methanol:water (9:1) mixture (10 mL), add iodomethane-d3 (CD₃I).
-
Stir the reaction under a nitrogen atmosphere for 24 hours at 60 °C.[7]
-
After 24 hours, cool the mixture in an ice bath for 1 hour.
-
Filter the resulting yellow precipitate, wash with cold methanol, and dry under high vacuum to yield N-Methyl-4-pyridone-3-carboxamide-d3. Purification is typically not required for the precipitated product.[7]
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Apparatus: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the final compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD).
-
¹H NMR: Acquire proton NMR spectra to confirm the aromatic protons and the absence of the N-methyl proton signal.
-
¹³C NMR: Acquire carbon NMR spectra to identify all carbon atoms in the molecule.
Mass Spectrometry (MS)
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) is suitable for this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in an appropriate solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive ion mode to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.
High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid) is a common mobile phase system.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
Purity Assessment: The purity of the compound is determined by the peak area percentage of the main product peak.
Characterization Data
The following tables summarize the expected characterization data for N-Methyl-4-pyridone-3-carboxamide-d3. Definitive data should be obtained from the Certificate of Analysis provided by the supplier.[5]
Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.8 | s | 1H | H-2 |
| ~8.5 | d | 1H | H-6 |
| ~7.2 | d | 1H | H-5 |
| N/A | N/A | N/A | N-CD₃ |
Note: The N-methyl signal will be absent in the ¹H NMR spectrum due to deuteration.
Table 2: Expected Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | ESI+ |
| Expected [M+H]⁺ (m/z) | 156.08 |
Table 3: HPLC Purity Data
| Parameter | Typical Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Purity | >98% |
Biological Context and Metabolic Pathway
N-Methyl-4-pyridone-3-carboxamide is a metabolic breakdown product of niacin and NAD.[8] In humans, it is considered a uremic toxin, accumulating in the blood when kidney function is impaired.[6] The metabolic pathway involves the methylation of nicotinamide to 1-methylnicotinamide, which is then oxidized to form N-methyl-pyridones.[9]
References
- 1. Human Metabolome Database: Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194) [hmdb.ca]
- 2. Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-Methyl-4-pyridone-3-carboxamide-d3 - CAS - 1207384-47-1 | Axios Research [axios-research.com]
- 5. bdg.co.nz [bdg.co.nz]
- 6. 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide | C7H8N2O2 | CID 440810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Biochemical Pathways of Nicotinamide-Derived Pyridones [mdpi.com]
- 8. N1-Methyl-4-pyridone-3-carboxamide - Wikipedia [en.wikipedia.org]
- 9. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
